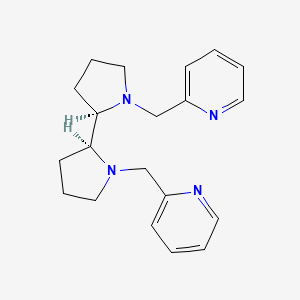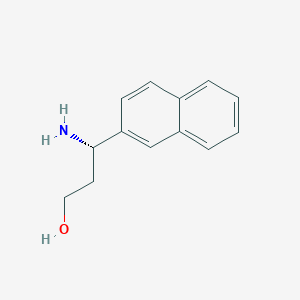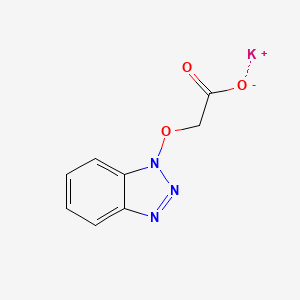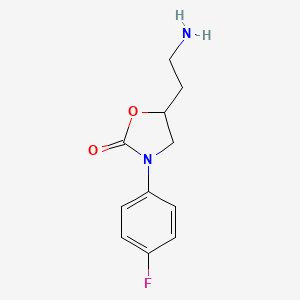
5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-fluorophenyl isocyanate with 2-aminoethanol. The reaction proceeds through the formation of an intermediate urethane, which cyclizes to form the oxazolidinone ring. The reaction conditions generally include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Aminoethyl)-3-phenyl-1,3-oxazolidin-2-one: Similar structure but lacks the fluorine atom.
5-(2-Aminoethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one: Similar structure with a chlorine atom instead of fluorine.
5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 5-(2-Aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one imparts unique chemical properties, such as increased lipophilicity and potential biological activity. This makes the compound distinct from its analogs and potentially more effective in certain applications.
Eigenschaften
Molekularformel |
C11H13FN2O2 |
|---|---|
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
5-(2-aminoethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13FN2O2/c12-8-1-3-9(4-2-8)14-7-10(5-6-13)16-11(14)15/h1-4,10H,5-7,13H2 |
InChI-Schlüssel |
OXYRXOQPPWEDDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone](/img/structure/B13070190.png)
![1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine](/img/structure/B13070194.png)
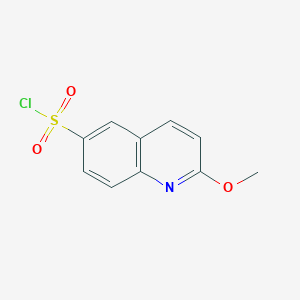
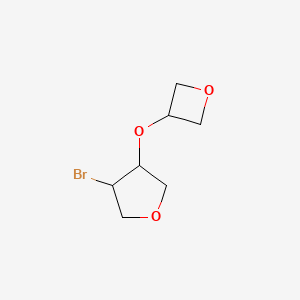

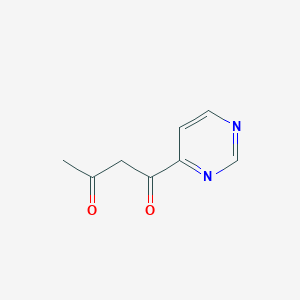

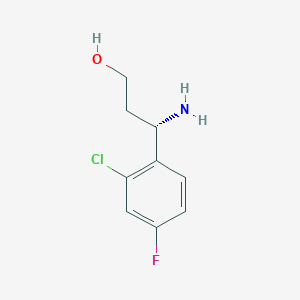
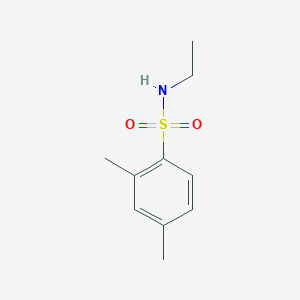
![1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13070250.png)

